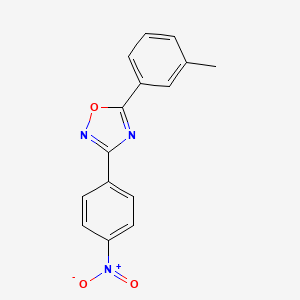![molecular formula C18H22N2O3S B5782555 N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5782555.png)
N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves multi-step processes that can vary based on the desired structural and functional characteristics. For example, improved synthesis methods have been reported for derivatives like 4-ethylsulfonyl-1-naphthalenesulfonamide, showcasing the adaptability and complexity of synthesizing sulfonamide compounds (Daub & Whaley, 1976).
Molecular Structure Analysis
The molecular and supramolecular structures of related sulfonamide compounds have been extensively studied, revealing detailed information about their geometry and intermolecular interactions. For instance, the analysis of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide has provided insights into their torsion angles, hydrogen bonding patterns, and stacking interactions (Jacobs, Chan, & O'Connor, 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of sulfonamide compounds can be influenced by their structural features. For example, the oxidation of toluene and ethylbenzene by purified naphthalene dioxygenase demonstrates the potential of naphthalene derivatives in biochemical transformations, highlighting the diverse reactivity of these compounds (Lee & Gibson, 1996).
Physical Properties Analysis
The solubility and physical characteristics of naphthalene derivatives, such as solubility in various solvents, have been thoroughly investigated. These studies provide valuable information for understanding the behavior of these compounds under different conditions (Li, Yi, Su, & Sun, 2008).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, including their reactivity and potential for forming diverse chemical structures, are key areas of interest. For instance, the synthesis of pyrroles from ketoximes and acetylene highlights the versatility of naphthalene derivatives in organic synthesis, showcasing the broad range of chemical properties these compounds can exhibit (Korostova, Trofimov, Sobenina, Mikhaleva, & Sigalov, 1982).
Propiedades
IUPAC Name |
N-ethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-2-20(14-18(21)19-11-5-6-12-19)24(22,23)17-10-9-15-7-3-4-8-16(15)13-17/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXMEOCSRQHYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCCC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-anilinophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B5782476.png)


![N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5782490.png)
![N-[4-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5782497.png)

![7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5782511.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5782517.png)




![4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5782571.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5782573.png)